BENGHE Foundational & Exploratory

Check Availability & Pricing

Electronic band structure of chromium boride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chromium boride (Cr2B)

cat. No.: BO77157

An In-depth Technical Guide to the Electronic Band Structure of Chromium Borides

This technical guide provides a comprehensive overview of the electronic band structure of
various chromium boride compounds. It is intended for researchers, materials scientists, and
professionals in related fields, offering detailed insights into the theoretical and experimental
aspects of these materials. The guide summarizes key quantitative data, outlines experimental
and computational methodologies, and provides visualizations to clarify complex relationships
and workflows.

Introduction to Chromium Borides

Chromium borides are a class of refractory ceramic materials known for their exceptional
physical properties, including high hardness, high melting points, and good thermal and
electrical conductivity.[1] These characteristics make them suitable for a wide range of
applications, such as wear-resistant coatings and high-temperature components. The
electronic band structure of these materials is fundamental to understanding their electrical,
magnetic, and bonding properties. The primary chromium boride phases include CrB, CrzB,
CrBz, and CrBa4, each with a unique crystal structure and electronic configuration.[1]

Electronic Structure of Key Chromium Boride
Phases

The electronic properties of chromium borides are largely determined by the hybridization of
Chromium 3d orbitals and Boron 2p orbitals. First-principles calculations, particularly those
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based on Density Functional Theory (DFT), have been instrumental in elucidating the band
structures and densities of states (DOS) for these compounds.

Chromium Monoboride (CrB)

CrB crystallizes in a tetragonal structure (space group I41/amd).[2] Its electronic structure
indicates metallic behavior, with no band gap at the Fermi level. The bonding in diatomic CrB
involves a 02 bond and two half 1 bonds.[3] The density of states near the Fermi level is
primarily composed of Cr 3d states, signifying their dominant role in electrical conductivity.

Dichromium Boride (Cr2B)

Cr2B also exhibits a tetragonal crystal structure (space group I14/mcm).[4] First-principles
calculations reveal that Cr2B is metallic.[5][6] Studies on its properties under pressure show
that while mechanical properties like hardness and toughness can be tuned, the metallic nature
is persistent over a wide pressure range.[5] The bonding involves Cr-B interactions as well as
B-B covalent bonds.[5]

Chromium Diboride (CrB2)

CrB2 adopts the AlB2-type hexagonal crystal structure, which consists of alternating layers of
chromium atoms and graphite-like hexagonal boron sheets.[7] This layered structure leads to
interesting electronic properties. The material is metallic, with significant hybridization between
Cr 3d and B 2p orbitals near the Fermi level.[7][8] This hybridization is crucial for the stability of
the B-B covalent network.[9] The electronic structure of CrB2 has also been studied in the
context of creating novel 2D magnetic materials.[10]

Chromium Tetraboride (CrBa)

CrBa has a complex orthorhombic crystal structure (space group Pnnm) featuring a three-
dimensional boron network.[11] This compound has attracted significant attention due to its
predicted superhard properties and unique electronic features.[11][12] First-principles
calculations have shown that CrBa is metallic.[13] Notably, its band structure reveals the
presence of multiple Dirac cones near the Fermi level, a feature characteristic of materials like
graphene, suggesting potential applications in high-speed electronics.[14][15] The existence
and manipulation of these Dirac cones can be influenced by external electric fields.[16]
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Quantitative Data Summary

The following tables summarize key computational and experimental data for various chromium

boride phases.

Table 1: Crystallographic and Electronic Properties of Chromium Borides

Crystal Magnetic
Compound Space Group Band Gap (eV) .
System Ordering
CrB Tetragonal l41/amd 0.00 Paramagnetic[1]
Cr2B Tetragonal 14/mcm 0.00 Non-magnetic[4]
) Ferromagnetic[1
Cr2B2 (2D) Orthorhombic Pmma 0.00 7
Antiferromagneti
c
CrB2 Hexagonal P6/mmm 0.00 (semiconductor,
theoretical 2D
phase)[10]
CrBa Orthorhombic Pnnm 0.00 Metallic[13]
Table 2: Calculated Mechanical Properties of Chromium Borides
Vickers
Bulk Modulus Shear Modulus Young's
Compound Hardness
(GPa) (GPa) Modulus (GPa)
(GPa)
CrB2 289 215 499 -
48 (Calculated)
CrBa 275 240 534
[11]
CrCBs 288.7 239.5 542.4 44.1[12]
CrC2B:2 309.8 258.9 589.6 45.3[12]
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Experimental and Computational Protocols

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band

structure of crystalline solids.[18][19] It is based on the photoelectric effect, where incident

photons eject electrons from the material's surface.[18] By measuring the kinetic energy and

emission angle of these photoelectrons, one can map the occupied electronic states in

momentum space.[19]

Key Experimental Steps:

Sample Preparation: A single-crystal sample of the chromium boride is cleaved in-situ under
ultra-high vacuum (UHV) conditions (typically < 10~1° Torr) to expose a clean, atomically flat
surface.

Photon Source: The sample is irradiated with a monochromatic beam of photons, usually
from a synchrotron radiation source or a UV gas-discharge lamp (e.g., He la at 21.22 eV).
[19]

Electron Analysis: The photoemitted electrons travel through an electrostatic lens system to
a hemispherical electron energy analyzer.

Detection: The analyzer measures the kinetic energy (Ex) and the emission angles (6, @) of
the electrons.

Band Structure Mapping: The binding energy (Ee) and the crystal momentum parallel to the
surface (k||) of the electron within the solid are reconstructed using the following relations:

o Ee =hv - Ex - ® (where hv is the photon energy and @ is the work function of the material).
o k| = (1/h) * V(2meEx) * sin(0).

Data Analysis: By systematically varying the emission angles or rotating the sample, the
complete band dispersion (Ee vs. k||) along different high-symmetry directions in the Brillouin
zone can be mapped.[20]
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Computational Protocol: Density Functional Theory
(DFT)

First-principles calculations based on DFT are the primary theoretical tool for investigating the
electronic structure of materials.[8]

Typical Computational Workflow:

Structure Definition: The calculation begins with the definition of the crystal structure of the
chromium boride, including the lattice type, lattice parameters, and atomic positions. This
data is often obtained from experimental results (e.g., X-ray diffraction).[21]

Geometry Optimization: The lattice parameters and atomic positions are relaxed to find the
ground-state configuration by minimizing the total energy and the forces on the atoms. This
step is crucial for ensuring the accuracy of the subsequent electronic structure calculations.

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to
determine the ground-state electron density and total energy of the optimized structure. This
is typically done using a plane-wave basis set and pseudopotentials to represent the
interaction between core and valence electrons.[22][23] The exchange-correlation functional,
such as the Generalized Gradient Approximation (GGA-PBE), is chosen to describe the
guantum mechanical interactions between electrons.[23]

Band Structure Calculation: Using the converged charge density from the SCF step, a non-
self-consistent calculation is performed to determine the electronic eigenvalues (energy
bands) along a specific high-symmetry path within the first Brillouin zone (e.g., '-K-M-I").

Density of States (DOS) Calculation: The DOS, which represents the number of electronic
states available at each energy level, is calculated from the eigenvalues over the entire
Brillouin zone. The projected DOS (PDOS) can also be computed to analyze the contribution
of specific atomic orbitals (e.g., Cr-d, B-p) to the total DOS.[8]

Visualizations
Crystal and Workflow Diagrams
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The following diagrams, generated using the DOT language, illustrate key structures and
workflows.

Computational Workflow for Electronic Band Structure Calculation
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Caption: A typical DFT workflow for calculating electronic properties.
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Caption: A simplified workflow for an ARPES experiment.

Caption: Conceptual 2D view of the CrB2 crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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